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Compound of Interest

Compound Name:
1-Methyl-2-(2-

methylphenoxy)benzene

Cat. No.: B1618669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1′-Oxybis[2-methylbenzene], also

known as di-o-tolyl ether. It details its chemical and physical properties, outlines established

synthesis protocols, and explores its toxicological profile. This document is intended to serve as

a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties
1,1′-Oxybis[2-methylbenzene] is an aromatic ether characterized by two o-tolyl groups linked

by an oxygen atom. While specific experimental data for the ortho-isomer is limited in publicly

available literature, the properties of its isomers, di-m-tolyl ether and di-p-tolyl ether, can

provide some context. For instance, the molecular weight of all three isomers is 198.26 g/mol .

[1][2] The hazard classification for the meta isomer suggests it may cause long-lasting harmful

effects to aquatic life.[1]

Table 1: Physicochemical Properties of Di-tolyl Ether Isomers
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Property
1,1′-Oxybis[2-
methylbenzene]
(Di-o-tolyl ether)

1,1′-Oxybis[3-
methylbenzene]
(Di-m-tolyl ether)

1,1′-Oxybis[4-
methylbenzene]
(Di-p-tolyl ether)

CAS Number 579-74-8 19814-71-2[1] 1579-40-4[2]

Molecular Formula C₁₄H₁₄O C₁₄H₁₄O[1] C₁₄H₁₄O[2]

Molecular Weight 198.26 g/mol 198.26 g/mol [1] 198.26 g/mol [2]

Physical State Not specified Not specified
White to almost white

powder or crystal[3]

Melting Point Not specified Not specified 47-49 °C[4][5]

Boiling Point Not specified Not specified 285 °C[4][5]

Purity Not specified Not specified >98.0% (GC)[3]

Note: Data for 1,1′-Oxybis[2-methylbenzene] is largely unavailable in the searched literature.

Data for its isomers is provided for context.

Synthesis of 1,1′-Oxybis[2-methylbenzene]
The primary methods for synthesizing diaryl ethers are the Ullmann condensation and the

Williamson ether synthesis.

Ullmann Condensation
The Ullmann condensation is a well-established method for the formation of diaryl ethers,

typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[6] For the

synthesis of sterically hindered diaryl ethers, such as those with ortho-substituents,

modifications to the traditional Ullmann conditions are often necessary to achieve good yields.

[7]

Experimental Protocol: General Ullmann Condensation for Ortho-Substituted Diaryl Ethers

A general procedure for the synthesis of ortho-substituted diaryl ethers involves the coupling of

an ortho-substituted aryl halide with a phenol in the presence of a copper catalyst and a base.
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Reactants:

o-Cresol (2-methylphenol)

An ortho-substituted aryl halide (e.g., 2-iodotoluene or 2-bromotoluene)

Copper catalyst (e.g., CuI, Cu₂O, or a copper(I) complex)

Base (e.g., K₂CO₃, Cs₂CO₃)

Ligand (optional, e.g., N,N-dimethylglycine, 1,10-phenanthroline)

Solvent: A high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl

sulfoxide (DMSO), or toluene.

Procedure:

Combine o-cresol, the aryl halide, base, and ligand (if used) in the chosen solvent.

Add the copper catalyst to the mixture.

Heat the reaction mixture to a temperature typically ranging from 110 °C to 150 °C. The

optimal temperature may vary depending on the specific reactants and catalyst system.

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

Upon completion, cool the reaction mixture and quench with an appropriate aqueous

solution (e.g., ammonium chloride solution).

Extract the product with an organic solvent.

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and

concentrate it under reduced pressure.

Purify the crude product by a suitable method such as column chromatography or

distillation.
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The presence of an ortho-substituent on the aryl halide can influence the reaction, and in some

cases, a ligand-free protocol may be effective.[1]

Diagram: Ullmann Condensation Workflow
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Caption: General workflow for the Ullmann condensation synthesis of 1,1′-Oxybis[2-

methylbenzene].

Williamson Ether Synthesis
The Williamson ether synthesis is another fundamental method for preparing ethers, involving

the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[8][9][10][11]

However, the synthesis of diaryl ethers, especially those with steric hindrance around the

reaction centers, can be challenging via this method due to the reduced reactivity of aryl

halides in SNAr reactions unless activated by electron-withdrawing groups. For hindered

phenols, specialized conditions may be required.[2]

Experimental Protocol: General Williamson Ether Synthesis for Hindered Phenols

This protocol is a general guideline and may require optimization for the specific synthesis of

1,1′-Oxybis[2-methylbenzene].

Reactants:

o-Cresol (2-methylphenol)

A strong base to form the phenoxide (e.g., NaH, KH)

An activated ortho-substituted aryl halide (e.g., 2-fluoro-1-nitrobenzene)

Solvent: A polar aprotic solvent such as DMF or DMSO.
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Procedure:

Dissolve o-cresol in the chosen solvent under an inert atmosphere (e.g., nitrogen or

argon).

Carefully add the strong base to the solution to deprotonate the phenol and form the

corresponding phenoxide.

Add the activated aryl halide to the reaction mixture.

Heat the reaction mixture to an appropriate temperature, which may range from room

temperature to elevated temperatures depending on the reactivity of the substrates.

Monitor the reaction until completion.

Cool the reaction and quench it carefully with water or a saturated aqueous solution of

ammonium chloride.

Extract the product with an organic solvent.

Wash, dry, and concentrate the organic phase.

Purify the product using standard techniques.

Diagram: Williamson Ether Synthesis Logical Relationship

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Process

o-Cresol

Deprotonation

Strong Base
(e.g., NaH) Activated o-Aryl Halide

Nucleophilic
Aromatic Substitution

Forms Phenoxide

1,1'-Oxybis[2-methylbenzene]

Click to download full resolution via product page

Caption: Logical steps in the Williamson ether synthesis for 1,1′-Oxybis[2-methylbenzene].

Spectroscopic Data
Detailed spectroscopic data for 1,1′-Oxybis[2-methylbenzene] is not readily available in the

searched literature. However, general characteristics of the spectra can be predicted based on

its structure.

¹H NMR: The spectrum would be expected to show signals in the aromatic region

corresponding to the protons on the two tolyl groups, as well as a singlet in the aliphatic

region for the methyl protons. The complexity of the aromatic signals would depend on the

coupling between the aromatic protons.

¹³C NMR: The spectrum would display signals for the aromatic carbons and a signal for the

methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the
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oxygen and methyl substituents.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (198.26 g/mol ). Fragmentation patterns would likely

involve cleavage of the ether bond and loss of methyl groups.

Toxicology and Biological Activity
Specific toxicological studies on 1,1′-Oxybis[2-methylbenzene] were not found in the reviewed

literature. However, information on related compounds such as diphenyl ether and other glycol

ethers can provide some general insights into the potential hazards. Diphenyl ethers are

generally considered to be of low acute toxicity but may cause irritation upon contact.[12] Some

glycol ethers have been associated with reproductive and developmental toxicity, although this

is highly dependent on the specific structure of the molecule.[13][14][15] Given the lack of

specific data, 1,1′-Oxybis[2-methylbenzene] should be handled with care in a laboratory setting,

using appropriate personal protective equipment.

The biological activity of 1,1′-Oxybis[2-methylbenzene] is not well-documented. Aromatic ethers

are a structural motif found in some biologically active compounds and natural products,

suggesting that this compound could potentially have interesting pharmacological properties,

but further research is needed in this area.[12]

Conclusion
This technical guide has summarized the available information on 1,1′-Oxybis[2-

methylbenzene]. While general synthetic methods for diaryl ethers are well-established, there is

a notable lack of specific experimental data, physical properties, and biological information for

the ortho-isomer. This highlights an opportunity for further research to fully characterize this

compound and explore its potential applications. The provided protocols and diagrams offer a

foundational understanding for researchers and professionals interested in the synthesis and

study of 1,1′-Oxybis[2-methylbenzene].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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